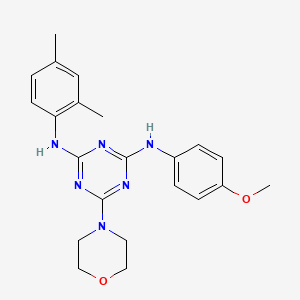

![molecular formula C15H16N4 B2512940 4-Piperidin-1-yl-5H-pyrimido[5,4-b]indole CAS No. 107401-00-3](/img/structure/B2512940.png)

4-Piperidin-1-yl-5H-pyrimido[5,4-b]indole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-Piperidin-1-yl-5H-pyrimido[5,4-b]indole is a chemical compound that has been studied for its potential biological activities . It is characterized by a tricyclic 5H-pyrimido[5,4-b]indole system connected through an alkyl chain to a phenylpiperazine (PP) moiety .

Synthesis Analysis

The synthesis of pyrimido[5,4-b]indole derivatives involves various methods. One approach involves the annulation of a pyrimidine ring to 2-aminoindoles . Another method involves the glycosylation of 4,6-dichloropyrimido[5,4-b]indole followed by modification of the sugar moiety and introduction of substituents into position 4 by cross-coupling reactions or nucleophilic substitutions .Molecular Structure Analysis

The molecular formula of 4-Piperidin-1-yl-5H-pyrimido[5,4-b]indole is C15H16N4. The structure of related compounds has been confirmed by single crystal X-ray diffraction .Chemical Reactions Analysis

The chemical reactions involving pyrimido[5,4-b]indole derivatives are diverse. Depending on the synthons used for assembling the target structure, three main approaches to the synthesis of pyrimido-[1,2-a]indoles can be distinguished: annulation of a pyrimidine ring to 2-aminoindoles, modification of other indole derivatives, and miscellaneous methods .Physical And Chemical Properties Analysis

The molecular weight of 4-Piperidin-1-yl-5H-pyrimido[5,4-b]indole is 252.321. More specific physical and chemical properties were not found in the search results.Aplicaciones Científicas De Investigación

Antiviral Activity

4-Piperidin-1-yl-5H-pyrimido[5,4-b]indole derivatives have shown promise as antiviral agents. Researchers have explored their potential against various viruses, including HIV-1. Molecular docking studies and in vitro assays have revealed their inhibitory effects on viral replication .

Organocatalysis and Synthetic Chemistry

Researchers have utilized 4-Piperidin-1-yl-5H-pyrimido[5,4-b]indole derivatives in organocatalysis. For instance, they serve as building blocks for the synthesis of enantiomerically enriched piperidines. These reactions are crucial in drug development and natural product synthesis .

Mecanismo De Acción

Target of Action

Similar compounds have been known to interact with various receptors and enzymes

Mode of Action

It’s known that the compound’s structure allows it to interact with its targets, leading to changes in cellular processes . The specifics of these interactions and the resulting changes would depend on the particular targets involved.

Biochemical Pathways

Similar compounds have been found to influence various physiological processes . The exact pathways and downstream effects would depend on the specific targets of 4-Piperidin-1-yl-5H-pyrimido[5,4-b]indole.

Result of Action

Similar compounds have been found to exhibit various biological activities, including antifungal and hypoglycemic activity . The specific effects of 4-Piperidin-1-yl-5H-pyrimido[5,4-b]indole would depend on its targets and mode of action.

Direcciones Futuras

The future directions for research on 4-Piperidin-1-yl-5H-pyrimido[5,4-b]indole and related compounds could involve further exploration of their biological activities and potential applications in medicine. For instance, some pyrimido[5,4-b]indole derivatives have shown antifungal and hypoglycemic activity, as well as potential effectiveness in the treatment of atherosclerosis .

Propiedades

IUPAC Name |

4-piperidin-1-yl-5H-pyrimido[5,4-b]indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N4/c1-4-8-19(9-5-1)15-14-13(16-10-17-15)11-6-2-3-7-12(11)18-14/h2-3,6-7,10,18H,1,4-5,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHTZFBVQTCNNBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C2=NC=NC3=C2NC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Piperidin-1-yl-5H-pyrimido[5,4-b]indole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(3-Bromobenzyl)oxy]-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylic acid](/img/structure/B2512859.png)

![6-[2-(2,4-dimethylphenyl)-2-oxoethyl]-2-(3-methylphenyl)-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2512861.png)

![N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(trifluoromethyl)benzamide](/img/structure/B2512862.png)

![(Z)-N-(6-ethoxy-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-2,4-dimethylbenzamide](/img/structure/B2512864.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[methyl-(2-methylsulfanylcyclopentyl)amino]acetamide](/img/structure/B2512868.png)

![N-[6-(4-bromophenyl)-2-oxo-2H-pyran-3-yl]benzenecarboxamide](/img/structure/B2512869.png)

![3'-(3,4-Difluorophenyl)-1-[(4-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2512872.png)

![N-[2-(4-chlorophenyl)ethyl]-5-(2-fluoroanilino)triazolidine-4-carboxamide](/img/structure/B2512873.png)

![N-(4-fluorobenzyl)-3-isobutyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2512876.png)

![N-(4-fluorobenzyl)-2-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2512877.png)

![methyl 4-({[6-chloro-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}methyl)benzoate](/img/structure/B2512879.png)